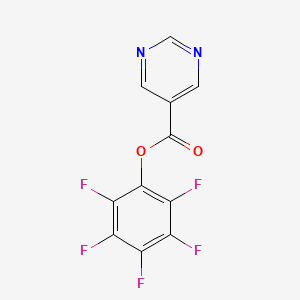

Pentafluorophenyl pyrimidine-5-carboxylate

Description

Contextualizing the Pyrimidine-5-Carboxylate Scaffold in Synthetic Chemistry

The pyrimidine (B1678525) ring is a fundamental heterocyclic structure found in a vast array of biologically important molecules, most notably as a core component of the nucleobases uracil, thymine, and cytosine in DNA and RNA. chemicalbook.comgrowingscience.com This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets. pharmaguideline.com

Derivatives of pyrimidine-5-carboxylic acid, in particular, are of significant interest. The carboxylate group at the 5-position provides a convenient handle for further chemical modifications, allowing for the attachment of various functional groups and the construction of more complex molecular architectures. acs.orgontosight.ai The synthesis of pyrimidine-5-carboxylic acid derivatives has been an active area of research, with various methods developed to access this versatile scaffold. organic-chemistry.org

The Significance of Pentafluorophenyl Esters as Activated Species

Pentafluorophenyl (PFP) esters are highly reactive "active esters" frequently employed in organic synthesis for the formation of amide bonds. google.com The strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the carbonyl carbon of the ester highly electrophilic and susceptible to nucleophilic attack. This high reactivity facilitates efficient reactions with amines to form stable amide linkages, often under mild conditions. highfine.com

Kinetic studies have demonstrated the superior coupling speed of pentafluorophenyl esters compared to other active esters like p-nitrophenyl or pentachlorophenyl esters, which is advantageous in minimizing side reactions. highfine.com This reactivity, combined with their relative stability towards hydrolysis compared to other activating agents, has made them valuable tools, especially in solid-phase peptide synthesis. highfine.com The general utility of PFP esters extends to the activation of a wide range of carboxylic acids for subsequent coupling reactions.

Current Research Landscape and Untapped Potential of Pentafluorophenyl Pyrimidine-5-Carboxylate

While the individual components of this compound are well-established in synthetic chemistry, the research landscape for the combined molecule is still developing. There is a notable absence of extensive studies specifically detailing the synthesis and application of this particular compound. However, based on the known reactivity of its constituent parts, its untapped potential is significant.

The primary anticipated application of this compound is as an efficient acyl donor for the introduction of the pyrimidine-5-carbonyl moiety into other molecules. This could be particularly useful in the synthesis of novel pharmaceutical candidates, where the pyrimidine scaffold can impart desirable biological activity. The compound could serve as a key intermediate in the construction of libraries of pyrimidine-5-carboxamides for high-throughput screening in drug discovery programs.

Furthermore, the highly reactive nature of the PFP ester could enable its use in bioconjugation chemistry, for example, in attaching the pyrimidine unit to proteins or other biomolecules. The untapped potential of this molecule lies in its ability to bridge the worlds of heterocyclic chemistry and activated ester chemistry, offering a powerful tool for the synthesis of functionalized molecules with tailored properties. Further research into the specific synthesis and reactivity of this compound is warranted to fully explore its capabilities.

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H3F5N2O2/c12-5-6(13)8(15)10(9(16)7(5)14)20-11(19)4-1-17-3-18-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPLYNSLIVPKAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H3F5N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640176 | |

| Record name | Pentafluorophenyl pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921938-48-9 | |

| Record name | Pentafluorophenyl pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for Pentafluorophenyl Pyrimidine 5 Carboxylate

Direct Esterification Routes Employing Pentafluorophenol (B44920)

The most straightforward approach to synthesizing pentafluorophenyl pyrimidine-5-carboxylate involves the direct esterification of pyrimidine-5-carboxylic acid with pentafluorophenol. This transformation necessitates the activation of the carboxylic acid moiety to facilitate the nucleophilic attack by the pentafluorophenol.

Condensation Reactions with Pyrimidine-5-carboxylic Acids

The direct condensation of pyrimidine-5-carboxylic acid with pentafluorophenol is a common strategy. This reaction typically requires a coupling agent to promote the formation of the ester bond. The general mechanism involves the activation of the carboxyl group of the pyrimidine-5-carboxylic acid, making it more susceptible to nucleophilic attack by the hydroxyl group of pentafluorophenol. The pentafluorophenyl group is a strong electron-withdrawing group, which makes pentafluorophenol a relatively acidic alcohol, influencing the reaction conditions required for efficient esterification.

Investigation of Coupling Reagents and Catalytic Systems (e.g., Bis(pentafluorophenyl) Carbonate)

A variety of coupling reagents can be employed for the synthesis of this compound. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are frequently used in organic synthesis for the formation of ester and amide bonds. In this context, DCC would react with pyrimidine-5-carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by pentafluorophenol to yield the desired ester and N,N'-dicyclohexylurea as a byproduct.

Another effective activating agent is bis(pentafluorophenyl) carbonate. This reagent reacts with the carboxylic acid to form a pentafluorophenyl ester intermediate in situ, which then readily undergoes transesterification with an alcohol. chemrxiv.org In the synthesis of this compound, the carboxylic acid would first react with bis(pentafluorophenyl) carbonate to form the active ester, which is then attacked by pentafluorophenol. researchgate.net This method is often clean and efficient, with the byproducts being pentafluorophenol and carbon dioxide.

Recent advancements have also explored electrochemical methods for the synthesis of pentafluorophenyl esters. rsc.org This technique involves the electrochemical oxidation of pentafluorophenol to generate a reactive intermediate that can then couple with a carboxylic acid. This method avoids the need for stoichiometric activating agents, presenting a potentially greener alternative. rsc.org

To illustrate the effectiveness of different coupling reagents, the following table summarizes typical reaction conditions and outcomes for the direct esterification of a generic heteroaromatic carboxylic acid with pentafluorophenol.

| Coupling Reagent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| DCC | DMAP | Dichloromethane (B109758) | 25 | 12 | 85-95 |

| EDCI | DMAP | Dichloromethane | 25 | 12 | 80-90 |

| Bis(pentafluorophenyl) Carbonate | Pyridine | Acetonitrile | 60 | 6 | 90-98 |

Note: The data in this table is representative of typical esterification reactions and may not reflect the exact results for pyrimidine-5-carboxylic acid.

Multicomponent Approaches to Substituted Pyrimidine-5-Carboxylates

Multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules in a single step from three or more starting materials. These reactions are characterized by high atom economy and procedural simplicity.

Strategies for Incorporating the Pyrimidine-5-carboxylate Moiety

Several MCRs are known for the synthesis of the pyrimidine (B1678525) core. For instance, the Biginelli reaction, a well-known MCR, can be adapted to produce dihydropyrimidine-5-carboxylates. While the classic Biginelli reaction yields a dihydropyrimidine, subsequent oxidation can lead to the aromatic pyrimidine ring. A typical Biginelli-type reaction involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. By carefully selecting the starting materials, a substituted pyrimidine-5-carboxylate ester can be synthesized. nih.gov

Another approach involves the reaction of amidines with β-dicarbonyl compounds or their equivalents. For example, the reaction of an amidine with a suitably substituted enone or enal can lead to the formation of a pyrimidine ring with a carboxylate group at the 5-position. organic-chemistry.org

Installation of the Pentafluorophenyl Group via Advanced Esterification

Once the substituted pyrimidine-5-carboxylate (often as a simple alkyl ester) is synthesized via a multicomponent reaction, the pentafluorophenyl group can be introduced through a subsequent transesterification step. This two-step approach allows for greater flexibility in the substitution pattern of the pyrimidine ring.

The transesterification can be achieved by heating the alkyl pyrimidine-5-carboxylate with pentafluorophenol in the presence of a suitable catalyst, such as a Lewis acid or a strong base. The choice of catalyst and reaction conditions will depend on the specific substrate and the desired reaction efficiency.

Alternatively, the pyrimidine-5-carboxylate ester can be hydrolyzed to the corresponding carboxylic acid, which can then be subjected to the direct esterification methods described in section 2.1.

The following table outlines a potential two-step synthesis involving a multicomponent reaction followed by esterification.

| Step | Reaction | Reactants | Catalyst/Reagent | Solvent | Yield (%) |

| 1 | Multicomponent Reaction | Aldehyde, β-Ketoester, Amidine | Acid or Base | Ethanol | 70-90 |

| 2 | Esterification | Pyrimidine-5-carboxylic acid, Pentafluorophenol | DCC, DMAP | Dichloromethane | 85-95 |

Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, several strategies can be employed to align with these principles.

The use of safer solvents is a key aspect of green chemistry. Whenever possible, hazardous solvents like dichloromethane should be replaced with more environmentally benign alternatives such as ethyl acetate, or even solvent-free conditions. nih.gov The development of catalytic systems, as opposed to stoichiometric reagents, is another important consideration. Catalytic amounts of a reagent reduce waste generation and can often lead to more efficient reactions. The aforementioned electrochemical synthesis of pentafluorophenyl esters is a prime example of a greener approach as it avoids the use of chemical activating agents. rsc.org

Furthermore, multicomponent reactions are inherently green due to their high atom economy and reduction in the number of synthetic steps, which in turn reduces solvent and energy consumption. organic-chemistry.org The use of microwave irradiation as an energy source can also contribute to a greener synthesis by significantly reducing reaction times and often improving yields.

Finally, the recyclability of catalysts and reagents is a crucial factor. The use of solid-supported catalysts or reagents that can be easily separated from the reaction mixture and reused can significantly improve the sustainability of the synthesis.

Exploration of Solvent-Free Conditions and Atom Economy

The principles of green chemistry are increasingly influencing the design of synthetic pathways, emphasizing the reduction of waste and energy consumption. wikipedia.org Solvent-free synthesis and the concept of atom economy are central to this paradigm. numberanalytics.com Solvent-free, or solid-state, reactions can lead to improved yields, shorter reaction times, and simplified purification processes by eliminating the need for volatile organic compounds. ias.ac.in

One established method for synthesizing pyrimidine derivatives under solvent-free conditions involves the one-pot, three-component Biginelli reaction or similar multicomponent strategies. ias.ac.in For instance, the synthesis of related pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide has been effectively achieved by reacting a substituted benzaldehyde, malononitrile (B47326) or cyanoacetamide, and urea/thiourea in the presence of ammonium (B1175870) chloride under thermal, solvent-free conditions. ias.ac.in Another approach utilizes mechanical grinding (the Grindstone method) with a catalytic amount of a Lewis acid like CuCl₂·2H₂O to produce tetrahydropyrimidine-5-carboxylate derivatives. mdpi.comsemanticscholar.org

Atom economy, a concept introduced by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wikipedia.org The ideal atom economy is 100%, signifying that no atoms are wasted as byproducts. wikipedia.org Multicomponent reactions, such as those used to form the pyrimidine core, are often noted for their high atom economy as they combine several starting materials into a single product in one step. nih.gov

For the synthesis of the target molecule, a plausible solvent-free approach would be the direct esterification of pyrimidine-5-carboxylic acid with pentafluorophenol. This reaction, if proceeding without byproducts, would exhibit a high atom economy.

Interactive Table 1: Comparison of Reaction Conditions for Pyrimidine Analogue Synthesis

This table provides a comparative overview of different synthetic conditions for compounds structurally related to pyrimidine-5-carboxylates, highlighting the advantages of solvent-free methods.

| Catalyst | Method | Solvent | Reaction Time | Yield (%) | Reference |

| CuCl₂·2H₂O | Grinding | None | 7-10 min | High | mdpi.com |

| NH₄Cl | Heating (110°C) | None | Short | Good | ias.ac.in |

| CeCl₃ | Stirring | Ethanol | Not Specified | High | researchgate.net |

| PFPAT | Heating (80°C) | None | 30 min | 96% | nih.gov |

Catalyst Optimization for Sustainable Synthesis (e.g., Pentafluorophenylammonium Triflate as Organocatalyst)

The choice of catalyst is critical for developing sustainable synthetic protocols. Organocatalysts, which are metal-free organic molecules, have emerged as a powerful alternative to traditional metal-based catalysts, often offering milder reaction conditions, lower toxicity, and greater stability. nbinno.com Pentafluorophenylammonium triflate (PFPAT) is a notable example of an efficient, cost-effective, and air-stable organocatalyst. nih.govrsc.org It has proven highly effective in promoting a variety of condensation reactions, including esterifications, thioesterifications, and the synthesis of heterocyclic systems. nbinno.comrsc.org

A key advantage of PFPAT is its efficacy under solvent-free conditions. nih.gov Research on the synthesis of chromeno[2,3-d]pyrimidinone derivatives demonstrated that PFPAT provided significantly higher yields in the absence of a solvent compared to reactions run in various organic solvents like dioxane, ethanol, or acetonitrile. nih.gov This highlights the synergistic benefit of combining an optimized organocatalyst with a solvent-free reaction design. The simple methodology, short reaction times, and easy workup associated with PFPAT-catalyzed reactions align well with the goals of green chemistry. nih.gov

Given that PFPAT is an excellent catalyst for esterification, it represents an ideal candidate for optimizing the synthesis of this compound from pyrimidine-5-carboxylic acid and pentafluorophenol. rsc.org This approach would avoid the need for harsh dehydrating agents or complex apparatus, further streamlining the process. rsc.org

Interactive Table 2: Effect of Catalyst and Solvent on a Model Pyrimidine-Related Synthesis

The following data, adapted from a study on a related heterocyclic synthesis, illustrates the superior performance of Pentafluorophenylammonium triflate (PFPAT) under solvent-free conditions. nih.gov

| Entry | Catalyst (mol%) | Solvent | Yield (%) |

| 1 | PFPAT (5) | 1,4-Dioxane | 55 |

| 2 | PFPAT (5) | Ethanol | 65 |

| 3 | PFPAT (5) | Acetonitrile | 60 |

| 4 | PFPAT (5) | THF | 50 |

| 5 | PFPAT (5) | Methanol | 62 |

| 6 | PFPAT (5) | t-BuOH | 45 |

| 7 | PFPAT (5) | None | 96 |

| 8 | None | None | No reaction |

Elucidating the Chemical Reactivity of Pentafluorophenyl Pyrimidine 5 Carboxylate

Mechanistic Studies of Ester Hydrolysis and Transesterification Pathways

The ester functional group in pentafluorophenyl pyrimidine-5-carboxylate is highly activated towards nucleophilic attack due to the strong electron-withdrawing nature of the pentafluorophenyl ring. This activation facilitates both hydrolysis and transesterification reactions.

Ester Hydrolysis: The hydrolysis of this compound to pyrimidine-5-carboxylic acid and pentafluorophenol (B44920) can proceed under both acidic and basic conditions, following the general mechanisms of ester hydrolysis. youtube.comyoutube.com

Under basic conditions, the reaction proceeds via a nucleophilic acyl substitution mechanism, often referred to as saponification. The hydroxide (B78521) ion, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the pentafluorophenoxide anion, a relatively stable leaving group, to yield pyrimidine-5-carboxylic acid. The final step involves an acid-base reaction between the carboxylic acid and the alkoxide.

In an acidic medium, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon. youtube.comyoutube.com A water molecule, acting as a nucleophile, then attacks the protonated carbonyl, again forming a tetrahedral intermediate. Following a series of proton transfers, the pentafluorophenol moiety is eliminated, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid. youtube.com While pentafluorophenyl esters are noted to be less susceptible to spontaneous hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters, their hydrolysis is still a significant reaction pathway, particularly under enforced acidic or basic conditions. broadpharm.combroadpharm.comwikipedia.org

Transesterification: The transesterification of this compound involves the exchange of the pentafluorophenyl group with another alcohol. This reaction can also be catalyzed by either an acid or a base. wikipedia.orgbyjus.commasterorganicchemistry.comjbiochemtech.comyoutube.com The mechanism is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The equilibrium of the reaction can be shifted towards the product by using a large excess of the reactant alcohol or by removing the pentafluorophenol by-product. wikipedia.org The high reactivity of the pentafluorophenyl ester facilitates these transformations under relatively mild conditions.

A summary of the mechanistic pathways is presented in the table below.

| Reaction | Catalyst | Key Mechanistic Steps | Products |

| Hydrolysis | Base (e.g., NaOH) | 1. Nucleophilic attack by OH⁻ on the carbonyl carbon. 2. Formation of a tetrahedral intermediate. 3. Elimination of the pentafluorophenoxide leaving group. 4. Deprotonation of the carboxylic acid. | Pyrimidine-5-carboxylic acid, Pentafluorophenol |

| Hydrolysis | Acid (e.g., H₂SO₄) | 1. Protonation of the carbonyl oxygen. 2. Nucleophilic attack by H₂O. 3. Proton transfer. 4. Elimination of pentafluorophenol. 5. Deprotonation to regenerate the catalyst. | Pyrimidine-5-carboxylic acid, Pentafluorophenol |

| Transesterification | Base (e.g., NaOR') | 1. Formation of an alkoxide nucleophile (R'O⁻). 2. Nucleophilic attack on the carbonyl carbon. 3. Tetrahedral intermediate formation. 4. Elimination of pentafluorophenoxide. | Pyrimidine-5-carboxylate ester (new), Pentafluorophenol |

| Transesterification | Acid (e.g., H₂SO₄) | 1. Protonation of the carbonyl oxygen. 2. Nucleophilic attack by R'OH. 3. Proton transfer. 4. Elimination of pentafluorophenol. 5. Deprotonation. | Pyrimidine-5-carboxylate ester (new), Pentafluorophenol |

Nucleophilic Displacement Reactions on the Pyrimidine (B1678525) Core

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further exacerbated by the electron-withdrawing pentafluorophenyl carboxylate group at the C-5 position. Consequently, the pyrimidine core is susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions. rsc.orgnih.govacs.orgstackexchange.comnih.govacs.orgresearchgate.netstackexchange.com

The regioselectivity of nucleophilic substitution on the pyrimidine ring is highly dependent on the nature and position of any leaving groups present on the ring. For instance, in a scenario where chloro-substituents are present at the C-2 and C-4 positions of a pyrimidine ring bearing an electron-withdrawing group at C-5, nucleophilic attack is generally favored at the C-4 position. nih.govacs.org This preference can be attributed to the greater stabilization of the Meisenheimer intermediate formed upon attack at the C-4 position. However, the nature of the nucleophile can also influence the site of attack.

Electrophilic Aromatic Substitution on the Pyrimidine Moiety

Electrophilic aromatic substitution on the pyrimidine ring is generally a challenging transformation. researchgate.netresearchgate.netuoanbar.edu.iqbhu.ac.inwikipedia.org The electron-deficient nature of the ring deactivates it towards attack by electrophiles. The presence of the strongly deactivating pentafluorophenyl carboxylate group at the C-5 position further diminishes the ring's nucleophilicity, making electrophilic substitution highly unfavorable under standard conditions.

For electrophilic substitution to occur on a pyrimidine ring, the presence of strong electron-donating groups is typically required to activate the ring. researchgate.netresearchgate.net In the case of this compound, the absence of such activating groups renders the pyrimidine moiety largely inert to electrophilic attack.

Reactivity of the Pentafluorophenyl Group in Nucleophilic Aromatic Substitution Reactions

The pentafluorophenyl group is highly activated towards nucleophilic aromatic substitution (SNA_r). The five electron-withdrawing fluorine atoms make the aromatic ring highly electrophilic. A key characteristic of the SNA_r reactions on pentafluorophenyl groups is the strong regioselectivity for substitution at the para-position (C-4). nih.govresearchgate.netmdpi.comresearchgate.net

This high degree of regioselectivity is attributed to the superior stabilization of the Meisenheimer intermediate when the nucleophile attacks at the para-position. The negative charge in this intermediate can be effectively delocalized onto the electron-withdrawing fluorine atoms, particularly the one at the para position. A variety of nucleophiles, including amines, alkoxides, and thiolates, can readily displace the para-fluorine atom under relatively mild conditions.

Chemo- and Regioselectivity in Complex Reaction Environments

This compound possesses three distinct sites susceptible to nucleophilic attack:

The carbonyl carbon of the ester.

The electron-deficient positions of the pyrimidine ring (assuming the presence of a leaving group).

The para-position of the pentafluorophenyl ring.

The chemo- and regioselectivity of a reaction with a given nucleophile will be determined by a combination of factors, including the nature of the nucleophile (hard vs. soft), the reaction conditions (temperature, solvent, catalyst), and the relative reactivity of each electrophilic site.

For instance, hard nucleophiles, such as hydroxide or alkoxides, are more likely to attack the hard electrophilic center of the carbonyl group, leading to ester hydrolysis or transesterification. Softer nucleophiles, such as thiols or certain amines, may show a preference for the softer aromatic carbon centers of the pyrimidine or pentafluorophenyl rings.

Controlling the selectivity in such a poly-functional molecule is a key synthetic challenge. By carefully selecting the nucleophile and reaction conditions, it is possible to direct the reaction to a specific site. For example, milder conditions might favor the highly activated SNA_r reaction on the pentafluorophenyl ring, while more forcing conditions might be required for substitution on the pyrimidine core or for ester cleavage. The interplay of these reactivities allows for the stepwise functionalization of the molecule, making it a versatile building block in organic synthesis.

Applications of Pentafluorophenyl Pyrimidine 5 Carboxylate in Advanced Organic Synthesis

As an Activated Ester in Amide and Peptide Bond Formation

The pentafluorophenyl ester moiety in pentafluorophenyl pyrimidine-5-carboxylate renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This property is extensively exploited in the formation of amide and peptide bonds, which are fundamental linkages in a vast array of organic molecules, including pharmaceuticals and biomolecules. The pentafluorophenoxide anion is an excellent leaving group due to the electron-withdrawing nature of the five fluorine atoms, which stabilizes the negative charge. nih.gov

Synthesis of Substituted Pyrimidine-5-carboxamides

This compound is a valuable reagent for the synthesis of substituted pyrimidine-5-carboxamides. The reaction proceeds by the nucleophilic acyl substitution of the pentafluorophenoxy group by a primary or secondary amine. This method offers a straightforward and efficient route to a wide range of pyrimidine-5-carboxamides under mild reaction conditions. The high reactivity of the pentafluorophenyl ester allows for the coupling of even weakly nucleophilic amines. google.com

The general reaction is depicted below:

Reaction of this compound with an amine to form a substituted pyrimidine-5-carboxamide.

A variety of amines can be employed in this reaction, leading to a diverse library of pyrimidine-5-carboxamides with different substituents. The yields for these reactions are typically high, and the purification of the final products is often straightforward, as the pentafluorophenol (B44920) byproduct can be easily removed.

Table 1: Examples of Substituted Pyrimidine-5-carboxamides Synthesized from this compound

| Amine Nucleophile | Resulting Pyrimidine-5-carboxamide |

| Ammonia | Pyrimidine-5-carboxamide |

| Methylamine | N-methylpyrimidine-5-carboxamide |

| Aniline | N-phenylpyrimidine-5-carboxamide |

| Piperidine | (Piperidin-1-yl)(pyrimidin-5-yl)methanone |

Formation of N-Trifluoromethyl Amides from Pentafluorophenyl Esters

Recent advancements in synthetic methodology have demonstrated the utility of activated esters, such as pentafluorophenyl esters, in the synthesis of N-trifluoromethyl amides. researchgate.netresearchgate.net This transformation can be achieved by reacting the pentafluorophenyl ester with a source of the trifluoromethylamino group. One reported method involves the use of isothiocyanates and silver fluoride, where an in situ generated silver-N-trifluoromethyl species reacts with the activated ester. nih.gov

Given the high reactivity of this compound, it is a suitable substrate for this transformation, providing access to N-trifluoromethyl pyrimidine-5-carboxamides. These compounds are of interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and lipophilicity.

Role in the Synthesis of Diverse Heterocyclic Systems

The pyrimidine (B1678525) ring and the activated carboxylate group in this compound make it a versatile precursor for the construction of more complex heterocyclic architectures. These reactions often involve intramolecular or intermolecular cyclizations, leading to the formation of fused ring systems.

Construction of Fused Pyrimidine Architectures

Substituted pyrimidine-5-carboxamides, readily synthesized from this compound, can serve as key intermediates in the synthesis of fused pyrimidine systems. For instance, a pyrimidine-5-carboxamide with a suitably positioned nucleophile on the substituent can undergo intramolecular cyclization to form a bicyclic or polycyclic heteroaromatic compound. These fused pyrimidines are prevalent scaffolds in many biologically active molecules.

Preparation of Complex Molecular Scaffolds (e.g., Chromeno[2,3-d]pyrimidinone derivatives)

Chromeno[2,3-d]pyrimidinone derivatives are a class of fused heterocyclic compounds that have attracted significant attention due to their diverse pharmacological activities. The synthesis of these scaffolds can potentially involve intermediates derived from this compound. For example, a 2-amino-4H-chromene derivative could be acylated with this compound, followed by an intramolecular cyclization to construct the chromeno[2,3-d]pyrimidinone core. ajol.inforesearchgate.net While direct use of this compound in this specific synthesis has not been extensively reported, the reactivity of the activated ester makes it a plausible and efficient reagent for such a synthetic strategy.

Precursor in Derivatization for Analytical and Biological Applications

The high reactivity of this compound makes it an excellent candidate for the derivatization of molecules for analytical and biological purposes. The pyrimidine moiety can be introduced as a tag or a label onto other molecules containing a nucleophilic handle, such as an amine or a hydroxyl group.

For example, in analytical chemistry, derivatization with a pyrimidine-containing reagent can be used to improve the detection of an analyte by techniques such as mass spectrometry or fluorescence spectroscopy, particularly if the pyrimidine ring is further functionalized with a suitable chromophore or fluorophore.

In biological applications, this compound can be used to conjugate the pyrimidine core to biomolecules like proteins or peptides. nih.gov This can be useful for studying biological processes, developing targeted drug delivery systems, or creating novel bioconjugates with specific functions. The mild reaction conditions required for the reaction of pentafluorophenyl esters are compatible with sensitive biological molecules.

Labeling Strategies for Enhanced Detection

The use of this compound offers a robust strategy for the covalent attachment of the pyrimidine moiety to proteins and other biomolecules for enhanced detection and analysis. The pyrimidine core, being a key component of nucleobases, can be a useful tag for various analytical techniques.

The primary mechanism for labeling involves the reaction of the activated ester with primary amines, such as the ε-amino group of lysine (B10760008) residues on the surface of proteins. nih.govrsc.org This reaction proceeds efficiently at or near physiological pH, forming a stable amide linkage. The pentafluorophenyl ester is known for its high reactivity and increased stability in aqueous media compared to other common activating groups like N-hydroxysuccinimide (NHS) esters, which are prone to rapid hydrolysis. researchgate.netnih.gov This enhanced stability can lead to higher labeling efficiencies and more consistent results.

While specific kinetic data for the reaction of this compound with amino acids is not extensively documented in publicly available literature, the general principles of PFP ester reactivity can be applied. The reaction rate is influenced by factors such as pH, temperature, and the concentration of reactants.

Table 1: General Comparison of Activated Esters for Amine Labeling

| Feature | N-Hydroxysuccinimide (NHS) Ester | Pentafluorophenyl (PFP) Ester |

| Reactivity with Amines | High | Very High |

| Stability to Hydrolysis | Moderate | High |

| Optimal Reaction pH | 7.5 - 8.5 | 7.5 - 9.0 |

| Byproduct | N-hydroxysuccinimide | Pentafluorophenol |

This table provides a generalized comparison based on established knowledge of activated ester chemistry.

Bioconjugation through Activated Ester Chemistry

The application of this compound extends beyond simple labeling to the more complex field of bioconjugation, where the goal is to link a biomolecule to another molecule, such as a drug, a polymer, or another protein. The principles of activated ester chemistry remain central to this application.

The high reactivity of the PFP ester allows for efficient conjugation under mild conditions, which is crucial for preserving the structure and function of sensitive biomolecules. nih.gov For instance, in the development of antibody-drug conjugates (ADCs), a linker molecule functionalized with a PFP ester at one end and a drug at the other could be used to attach the drug to an antibody. While no specific examples utilizing this compound in this exact context are readily available, the underlying chemistry is sound and widely practiced with other PFP esters. nih.gov

Research has shown that PFP esters can exhibit different selectivity in protein labeling compared to NHS esters. For example, studies with certain antibodies have demonstrated that PFP esters can preferentially label lysine residues on the light chain, whereas NHS esters may favor the heavy chain. nih.gov This differential selectivity can be advantageous in creating more homogeneous and potentially more effective bioconjugates.

The pyrimidine moiety itself can influence the properties of the resulting bioconjugate. Pyrimidines are known to be involved in a wide range of biological interactions and can serve as pharmacophores. acs.org The incorporation of a pyrimidine-5-carboxylate linker could therefore potentially modulate the biological activity or pharmacokinetic profile of the conjugated molecule.

Table 2: Potential Biomolecules for Conjugation with this compound

| Biomolecule Class | Target Functional Group | Potential Application |

| Proteins (e.g., Antibodies, Enzymes) | Lysine ε-amino groups, N-terminus | Therapeutic protein modification, diagnostics |

| Peptides | N-terminus, Lysine side chains | Peptide-based drug delivery, probes |

| Amine-modified Oligonucleotides | Primary amine | DNA/RNA labeling, diagnostic probes |

| Small Molecule Drugs with Amines | Primary or secondary amine | Prodrug synthesis, targeted delivery |

This table illustrates potential applications based on the known reactivity of PFP esters with amine-containing molecules.

Advanced Spectroscopic Characterization of Pentafluorophenyl Pyrimidine 5 Carboxylate and Its Adducts

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. For Pentafluorophenyl pyrimidine-5-carboxylate, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques provides a complete picture of its molecular framework.

The ¹H NMR spectrum of this compound is expected to be characterized by signals corresponding to the protons on the pyrimidine (B1678525) ring. The chemical shifts of these protons are influenced by the electronegativity of the nitrogen atoms and the electron-withdrawing nature of the carboxylate group. Typically, protons on a pyrimidine ring appear in the downfield region, often between δ 7.0 and 9.5 ppm. For the parent pyrimidine, the proton at the C2 position appears at approximately 9.27 ppm, while the protons at C4 and C6 are observed around 8.78 ppm, and the C5 proton is near 7.37 ppm. chemicalbook.com For a 5-substituted pyrimidine, the chemical shifts of the remaining protons would be adjusted accordingly.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the pyrimidine ring are expected to resonate in the aromatic region of the spectrum. The carbonyl carbon of the ester group would likely appear in the range of δ 160-170 ppm. The carbons of the pentafluorophenyl ring will exhibit characteristic chemical shifts and C-F coupling.

The ¹⁹F NMR spectrum is particularly informative for this compound. The five fluorine atoms on the pentafluorophenyl ring are chemically non-equivalent and will give rise to distinct signals. The chemical shifts of these fluorine atoms are sensitive to their position on the ring (ortho, meta, para) and the nature of the substituent. Generally, in pentafluorophenyl esters, the ortho-fluorines are the most deshielded, followed by the para- and then the meta-fluorines. The signals will also exhibit complex splitting patterns due to ¹⁹F-¹⁹F spin-spin coupling.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous compounds.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | H-2 | ~9.3 | s |

| ¹H | H-4, H-6 | ~8.9 | s |

| ¹³C | C=O | ~165 | s |

| ¹³C | C-2 | ~160 | d |

| ¹³C | C-4, C-6 | ~158 | d |

| ¹³C | C-5 | ~125 | s |

| ¹⁹F | F-ortho | ~ -155 | m |

| ¹⁹F | F-para | ~ -160 | m |

| ¹⁹F | F-meta | ~ -165 | m |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the coupling between protons on the pyrimidine ring, although for a simple pyrimidine-5-carboxylate, long-range couplings might be weak.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the signals of protons with their directly attached carbons, allowing for the definitive assignment of the pyrimidine C-H pairs.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range (2-3 bond) correlations between protons and carbons. For instance, correlations between the pyrimidine protons and the ester carbonyl carbon would confirm the position of the carboxylate group. Similarly, correlations between the pyrimidine protons and other carbons in the ring would solidify the assignment of the carbon skeleton.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Investigations

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A strong band in the region of 1750-1780 cm⁻¹ would be indicative of the C=O stretching vibration of the aromatic ester. The C-F stretching vibrations of the pentafluorophenyl group typically appear as strong and complex bands in the 1000-1300 cm⁻¹ region. The pyrimidine ring itself will exhibit a series of characteristic bands due to C=C and C=N stretching vibrations, typically in the 1400-1600 cm⁻¹ range, and ring breathing modes at lower wavenumbers. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. udel.eduvandanapublications.com

The Raman spectrum would complement the FT-IR data. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of the pyrimidine ring would be a prominent feature.

Table 2: Predicted Characteristic FT-IR and Raman Bands for this compound Predicted values are based on data from analogous compounds.

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | ~3050-3100 | ~3050-3100 | Weak-Medium |

| C=O Stretch (Ester) | ~1760 | ~1760 | Strong (IR), Medium (Raman) |

| C=C/C=N Ring Stretch | ~1400-1600 | ~1400-1600 | Medium-Strong |

| C-F Stretch | ~1000-1300 | ~1000-1300 | Strong |

| Ring Breathing | - | ~1000 | Strong (Raman) |

While the core structure of this compound is largely planar, vibrational spectroscopy can provide insights into the rotational conformation around the ester linkage. The frequency and shape of the carbonyl stretching band can be sensitive to the dihedral angle between the pyrimidine ring and the ester group.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous validation of its molecular formula. For this compound (C₁₁H₃F₅N₂O₂), the expected exact mass can be calculated with high precision.

Upon ionization, the molecule will undergo fragmentation, and the analysis of these fragments provides valuable structural information. The fragmentation pattern of this compound is likely to involve several key pathways:

Loss of the pentafluorophenoxy group: Cleavage of the ester C-O bond could lead to the formation of a pyrimidine-5-carbonyl cation.

Loss of carbon monoxide: Subsequent loss of CO from the pyrimidine-5-carbonyl cation would result in a pyrimidinyl cation.

Fragmentation of the pyrimidine ring: The pyrimidine ring itself can undergo characteristic fragmentation, often involving the loss of HCN or related neutral molecules. nih.gov

Retro-Diels-Alder reaction: Pyrimidine rings can sometimes undergo a retro-Diels-Alder fragmentation, although this is more common in reduced pyrimidine systems.

X-ray Diffraction Studies for Solid-State Structural Elucidation

As of the latest available scientific literature and crystallographic databases, detailed X-ray diffraction studies specifically for this compound and its adducts have not been publicly reported. Consequently, experimentally determined crystal structure data, including unit cell parameters, space group, and atomic coordinates, are not available.

The elucidation of the solid-state structure of chemical compounds through single-crystal X-ray diffraction is a cornerstone of modern chemistry. This powerful analytical technique provides precise information on the three-dimensional arrangement of atoms within a crystal lattice. Such studies are fundamental to understanding molecular conformation, intermolecular interactions, and packing motifs, which in turn influence the physical and chemical properties of a material.

For a molecule like this compound, X-ray diffraction analysis would be invaluable for:

Determining Molecular Geometry: Confirming the planarity of the pyrimidine and pentafluorophenyl rings and establishing the dihedral angle between them.

Analyzing Intermolecular Interactions: Identifying and characterizing non-covalent interactions such as π-π stacking, halogen bonding (involving the fluorine atoms), and other weak interactions that govern the crystal packing.

Investigating Polymorphism: Exploring the potential for the compound to exist in different crystalline forms (polymorphs), each with unique structural and physical properties.

Structural Elucidation of Adducts: In the case of adducts, determining the precise mode of interaction and stoichiometry between this compound and the co-crystallized molecule.

While crystallographic data for the specific title compound is not accessible, the broader field of pyrimidine and pentafluorophenyl chemistry features extensive X-ray diffraction work on related structures. These studies consistently highlight the significant role of the electronic properties of these moieties in directing solid-state assembly.

Future research involving the successful crystallization and subsequent X-ray diffraction analysis of this compound would be a valuable contribution to the field of chemical crystallography and materials science. The resulting structural insights would provide a foundational understanding of its solid-state behavior and could inform the design of novel crystalline materials.

Theoretical and Computational Investigations of Pentafluorophenyl Pyrimidine 5 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of molecules. For Pentafluorophenyl pyrimidine-5-carboxylate, DFT calculations can elucidate the distribution of electrons, the energies of molecular orbitals, and key reactivity indices. Although direct DFT data for this specific molecule is scarce, studies on analogous compounds like tetrahydropyrimidine-5-carboxylate derivatives and other pyrimidine-based structures provide a basis for understanding its electronic properties. growingscience.comsamipubco.comechemcom.com

A critical aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity.

For pyrimidine (B1678525) derivatives, the HOMO is often localized on the pyrimidine ring and any electron-donating substituents, while the LUMO is typically distributed over the electron-deficient regions of the ring. researchgate.net In the case of this compound, the HOMO is likely to have significant contributions from the pyrimidine ring, while the LUMO is expected to be delocalized over both the pyrimidine and the pentafluorophenyl rings due to their electron-withdrawing nature.

To illustrate the typical values obtained from DFT calculations on related systems, the following table presents hypothetical electronic properties for this compound, based on data from similar pyrimidine-5-carboxylate derivatives. researchgate.net

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.0 eV |

| HOMO-LUMO Gap | 4.5 eV |

| Dipole Moment | 3.5 D |

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry provides indispensable tools for mapping out the potential reaction pathways of a molecule and identifying the high-energy transition states that govern reaction rates. science.org.ge For this compound, reaction pathway analysis can predict its behavior in various chemical transformations, such as nucleophilic substitution at the carbonyl carbon or reactions involving the pyrimidine ring.

The synthesis of pyrimidine derivatives often involves multi-step reactions, and computational modeling can help to elucidate the mechanisms of these processes. davuniversity.orgnih.gov For instance, the formation of the pyrimidine ring itself can be modeled to understand the sequence of bond formations and the associated energy barriers.

Transition state theory is a fundamental concept in this context, positing that the rate of a reaction is determined by the concentration of the transition state species and the frequency with which it converts to the product. frontiersin.org Computational methods can be used to locate the geometry of the transition state and calculate its energy, providing a quantitative measure of the activation energy of the reaction.

The following table outlines a hypothetical reaction pathway for the hydrolysis of this compound, with estimated activation energies based on studies of similar esters.

| Reaction Step | Description | Estimated Activation Energy (kcal/mol) |

|---|---|---|

| Nucleophilic Attack | Attack of a water molecule on the carbonyl carbon. | 15-20 |

| Proton Transfer | Proton transfer to the ester oxygen. | 5-10 |

| Leaving Group Departure | Departure of the pentafluorophenol (B44920) leaving group. | 10-15 |

Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which can be invaluable for their characterization and identification. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies can provide a theoretical fingerprint of the molecule.

NMR Chemical Shifts: The prediction of ¹⁹F NMR chemical shifts is particularly relevant for this compound due to the presence of the pentafluorophenyl group. DFT-based methods have been shown to provide accurate predictions of ¹⁹F NMR chemical shifts for fluorinated aromatic compounds. researchgate.netnih.govnsf.govrsc.orgnih.gov The chemical shifts of the fluorine atoms are sensitive to their local electronic environment, and computational predictions can help in assigning the signals in an experimental spectrum. The chemical shifts of the protons and carbons in the pyrimidine ring can also be calculated to provide a complete NMR profile.

Vibrational Frequencies: The vibrational frequencies of a molecule correspond to the different modes of vibration of its atoms. These can be calculated computationally and correspond to the peaks observed in an infrared (IR) or Raman spectrum. For pyrimidine derivatives, characteristic vibrational modes include the stretching of C-H, C=N, and C=O bonds, as well as various ring deformation modes. researchgate.netnih.govrsc.org The calculated vibrational frequencies can be compared with experimental data to confirm the structure of the synthesized compound. physchemres.org

The table below presents predicted spectroscopic data for this compound, based on computational studies of similar fluorinated pyrimidine derivatives. researchgate.netnih.gov

| Spectroscopic Data | Predicted Value |

|---|---|

| ¹⁹F NMR Chemical Shift (ortho-F) | -140 to -150 ppm |

| ¹⁹F NMR Chemical Shift (meta-F) | -160 to -170 ppm |

| ¹⁹F NMR Chemical Shift (para-F) | -155 to -165 ppm |

| C=O Vibrational Frequency | 1720-1740 cm⁻¹ |

| Pyrimidine Ring Stretching | 1550-1650 cm⁻¹ |

Non-Covalent Interaction (NCI) Analysis and Intermolecular Interactions

Non-covalent interactions (NCIs) play a crucial role in determining the physical properties and supramolecular chemistry of molecules. NCI analysis is a computational technique that allows for the visualization and characterization of these weak interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. nih.govchemrxiv.org

For this compound, several types of non-covalent interactions are expected to be significant. The presence of nitrogen atoms in the pyrimidine ring allows for the formation of hydrogen bonds with suitable donor molecules. The aromatic pyrimidine and pentafluorophenyl rings can participate in π-π stacking interactions, which are known to be important in the crystal packing of aromatic compounds.

The highly fluorinated phenyl ring introduces the possibility of halogen bonding and other fluorine-specific interactions. rsc.org The interaction between the electron-rich π-system of an aromatic ring and the electron-deficient region of a pentafluorophenyl ring can lead to favorable stacking arrangements. ed.ac.uk NCI plots can visually represent these interactions as regions of low electron density and low reduced density gradient, with the color of the isosurface indicating the nature of the interaction (attractive or repulsive). rsc.org

The following table summarizes the expected non-covalent interactions for this compound and their likely contribution to its solid-state structure and intermolecular behavior.

| Interaction Type | Description | Expected Significance |

|---|---|---|

| Hydrogen Bonding | Interaction between the pyrimidine nitrogen atoms and hydrogen bond donors. | Moderate |

| π-π Stacking | Stacking of the pyrimidine and pentafluorophenyl rings. | Strong |

| Halogen Bonding | Interaction involving the fluorine atoms as halogen bond donors or acceptors. | Weak to Moderate |

| van der Waals Forces | General attractive forces between molecules. | Strong |

Future Perspectives and Emerging Research Avenues

Development of Novel Catalytic Systems Utilizing Pentafluorophenyl Pyrimidine-5-Carboxylate

The electron-withdrawing nature of the pentafluorophenyl group makes the ester highly susceptible to nucleophilic attack, a property that can be harnessed in the development of novel catalytic systems. nih.govnsf.gov While direct utilization of this compound within a catalyst is an emerging area, its inherent reactivity suggests several potential applications.

Future research could explore the incorporation of this molecule as a ligand in organometallic catalysis. The pyrimidine (B1678525) nitrogen atoms could coordinate with a metal center, while the pentafluorophenyl ester moiety could act as a reactive site for substrate activation or catalyst modification. For instance, systems could be designed where the pyrimidine-metal complex catalyzes a primary reaction, and the activated ester is subsequently used for a tandem or one-pot functionalization, leading to more complex molecular architectures in a single synthetic operation.

Furthermore, the pentafluorophenyl group itself has been a component of highly effective Lewis acid catalysts, such as tris(pentafluorophenyl)borane, known for its ability to activate C-F bonds. researchgate.net This suggests that pyrimidine-5-carboxylate derivatives bearing such activating groups could be explored for their potential to catalyze a range of organic transformations. The development of catalysts where the pyrimidine core helps to tune the electronic properties and steric environment of the catalytic center is a promising avenue for investigation.

Integration into Combinatorial and High-Throughput Synthesis Methodologies

Combinatorial chemistry and high-throughput synthesis are powerful tools for the rapid discovery of new bioactive molecules and materials. nih.gov The high reactivity of the pentafluorophenyl ester in this compound makes it an ideal building block for the construction of diverse chemical libraries. nih.gov

The compound can be readily incorporated into both solid-phase and solution-phase combinatorial synthesis workflows. nih.govacs.org On a solid support, the pyrimidine-5-carboxylate moiety can be attached, and the pentafluorophenyl ester can be used as a reactive handle to introduce a wide variety of amine-containing building blocks. This approach allows for the parallel synthesis of large numbers of distinct pyrimidine derivatives, which can then be screened for biological activity. The robust nature of the amide bond formation with pentafluorophenyl esters ensures high reaction yields and purities, which are critical for the reliability of high-throughput screening results. nih.gov

Moreover, the pyrimidine scaffold itself is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. ncert.nic.inwikipedia.org By creating libraries based on the this compound core, researchers can efficiently explore the chemical space around this important pharmacophore, increasing the probability of identifying novel drug candidates. uran.ua

Table 1: Potential Amine Building Blocks for Combinatorial Synthesis

| Amine Type | Example | Potential Application Area |

|---|---|---|

| Primary Alkylamines | Butylamine | Introduction of simple aliphatic chains |

| Anilines | 4-Methoxyaniline | Introduction of substituted aromatic rings |

| Amino Acids | Glycine methyl ester | Peptide and peptidomimetic synthesis |

Exploration in Materials Science and Polymer Chemistry as a Functional Building Block

The pentafluorophenyl ester group is a versatile tool for the post-polymerization modification of polymers. rsc.org This reactivity can be exploited to incorporate the pyrimidine-5-carboxylate moiety into various polymer architectures, leading to new functional materials with tailored properties.

One promising application is in the development of "smart" polymers that respond to specific stimuli. The pyrimidine core, with its potential for hydrogen bonding and pH-dependent protonation, could be used to create materials that change their properties in response to changes in their environment. For example, polymers functionalized with this compound could be designed to self-assemble into nanoparticles or gels under specific conditions.

A notable example of the utility of pentafluorophenyl esters in polymer science is the synthesis of biocompatible and readily functionalizable polymersomes. nsf.gov These are nanosized vesicles that can encapsulate therapeutic agents. By starting with a polymer containing pentafluorophenyl ester groups, various functionalities, including targeting ligands and imaging agents, can be easily introduced through aminolysis. The use of this compound as a monomer or functionalizing agent in such systems could lead to the development of advanced drug delivery vehicles with enhanced efficacy and specificity.

The incorporation of nucleobase-containing monomers, such as those derived from this compound, into polymers can also lead to materials with interesting self-assembly properties, mimicking the structure of DNA and RNA. nih.gov This could have applications in areas such as nanotechnology and the development of novel biomaterials.

Advanced Analytical Chemistry Applications as a Reagent

The high reactivity of pentafluorophenyl esters towards primary and secondary amines makes them excellent derivatizing agents for analytical chemistry, particularly in chromatography. wikipedia.org While this compound itself has not been extensively studied for this purpose, its properties suggest significant potential.

In high-performance liquid chromatography (HPLC), derivatization is often employed to improve the detectability of analytes that lack a strong chromophore or fluorophore. researchgate.netnih.gov The pyrimidine ring system in this compound could serve as a chromophore, allowing for sensitive UV detection of the derivatized analytes. Furthermore, the pentafluorophenyl group can enhance the ionization efficiency in mass spectrometry, leading to lower detection limits.

The development of this compound as a pre-column derivatization reagent for the analysis of amino acids, peptides, and other amine-containing biomolecules is a promising area of research. The stability of the resulting amide bond would ensure that the derivatives are stable throughout the chromatographic separation. While other pentafluorophenyl-containing reagents like pentafluorophenylhydrazine (B1196947) have been used for the derivatization of carbonyl compounds, the application of pentafluorophenyl esters of heterocyclic carboxylic acids for amine analysis remains a relatively unexplored field. researchgate.netactascientific.com

Computational Design of New Derivatives with Tailored Reactivity

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. nih.govresearchgate.net These methods can be used to predict the properties of new molecules before they are synthesized, saving significant time and resources.

In the context of this compound, computational methods can be employed to design new derivatives with tailored reactivity and biological activity. For example, Density Functional Theory (DFT) calculations can be used to study the electronic structure of the molecule and predict how changes in the substitution pattern on the pyrimidine ring will affect the reactivity of the pentafluorophenyl ester. acs.org This would allow for the rational design of new reagents with optimized properties for specific applications.

Quantitative Structure-Activity Relationship (QSAR) studies can be used to correlate the structural features of a series of pyrimidine-5-carboxylate derivatives with their biological activity. dovepress.com By building a QSAR model, it is possible to predict the activity of new, unsynthesized compounds and to identify the key structural features that are important for activity. This information can then be used to guide the design of more potent and selective molecules.

Molecular docking studies can be used to predict how derivatives of this compound might interact with biological targets such as enzymes or receptors. dovepress.com This can provide valuable insights into the mechanism of action of these compounds and can be used to design new molecules with improved binding affinity and specificity. The wealth of computational studies on other pyrimidine derivatives provides a strong foundation for applying these techniques to the design of novel functional molecules based on the this compound scaffold. nih.govnih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Pentafluorophenyl Pyrimidine-5-Carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution, leveraging the electron-deficient pyrimidine core. Key steps include activating the carboxylate group with pentafluorophenyl (PFP) esters to enhance reactivity. Optimization involves varying solvents (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., DMAP). Yield improvements (>70%) are achieved by controlling stoichiometric ratios of reagents and avoiding hydrolysis side reactions . Characterization via H/F NMR and HPLC-MS is critical to confirm purity.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : X-ray crystallography is the gold standard for resolving crystal structures (as seen in pyrimidine derivatives like methyl 4-(4-fluorophenyl) analogs) . Complementary techniques include FT-IR for functional group analysis (C=O stretch at ~1700 cm) and C NMR to confirm aromatic fluorination patterns. Discrepancies in spectral data should prompt re-evaluation of synthetic protocols or solvent effects .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Stability tests under inert atmospheres (N) at −20°C show minimal degradation over 6 months. Hydrolytic sensitivity requires anhydrous storage. Accelerated degradation studies (40°C/75% RH) paired with LC-MS can identify decomposition products, such as free carboxylic acids or defluorinated byproducts .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations can model the electron-withdrawing effects of the PFP group on the pyrimidine ring, predicting regioselectivity in Suzuki-Miyaura couplings. Experimental validation involves kinetic studies (e.g., monitoring intermediates via F NMR) and comparing turnover frequencies with non-fluorinated analogs. Contradictions between theoretical and experimental data may arise from solvent polarity or catalyst poisoning .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Meta-analysis of bioassays (e.g., antimicrobial or enzyme inhibition studies) must account for variables like cell line specificity (eukaryotic vs. prokaryotic) and assay conditions (pH, co-solvents). Dose-response curves (IC/EC) should be normalized to controls. Conflicting results may stem from impurities (>95% purity required) or off-target interactions, necessitating orthogonal assays (SPR, ITC) .

Q. What advanced separation techniques optimize the purification of stereoisomers or regioisomers in derivatives of this compound?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) resolves enantiomers, while preparative SFC (Supercritical Fluid Chromatography) improves scalability. For regioisomers, F-H HOESY NMR can differentiate fluorine-proton proximities. Contradictions in retention times vs. structural assignments require tandem MS/MS fragmentation patterns for validation .

Q. How does the compound’s electronic configuration influence its role as a building block in metal-organic frameworks (MOFs)?

- Methodological Answer : Cyclic voltammetry (CV) and UV-vis spectroscopy assess redox activity and ligand-to-metal charge transfer. Single-crystal XRD of MOFs incorporating this ligand reveals coordination geometry (e.g., octahedral vs. tetrahedral). Discrepancies in porosity metrics (BET surface area) may arise from fluorophobic effects, requiring computational modeling (e.g., Grand Canonical Monte Carlo simulations) .

Data Contradiction & Validation Strategies

- Example Issue : Conflicting crystallographic data on bond angles/fluorine positions.

- Resolution : Cross-validate with neutron diffraction (for H/F positions) and Hirshfeld surface analysis to assess intermolecular interactions. Compare with analogous structures in the Cambridge Structural Database .

- Framework Application : Use the PICOT framework to structure reproducibility studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.